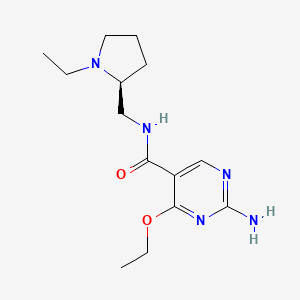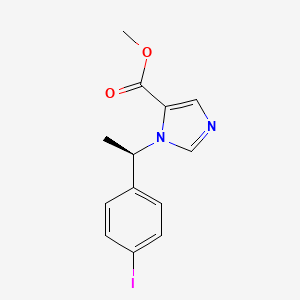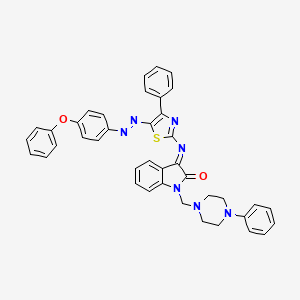
(S)-(-)-2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(-)-2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide is a chemical compound known for its selective and potent antagonistic properties on dopamine D2 and D3 receptors. This compound is often used in scientific research to study the effects of dopamine receptor antagonism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the ethoxy group, and the attachment of the pyrrolidinylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its use in research and potential therapeutic applications.
化学反応の分析
Types of Reactions
(S)-(-)-2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its interaction with dopamine receptors.
Substitution: Substitution reactions can introduce new functional groups, enhancing or diminishing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired modifications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
科学的研究の応用
(S)-(-)-2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the compound’s reactivity and developing new synthetic methods.
Biology: Investigating the role of dopamine receptors in various physiological processes.
Medicine: Exploring potential therapeutic applications for conditions related to dopamine dysregulation, such as schizophrenia and Parkinson’s disease.
Industry: Developing new materials and chemical processes based on the compound’s unique properties.
作用機序
The compound exerts its effects by selectively binding to dopamine D2 and D3 receptors, blocking the action of dopamine. This antagonistic activity can modulate neurotransmission, affecting various physiological and behavioral processes. The molecular targets and pathways involved include the inhibition of dopamine-mediated signaling, which can influence mood, cognition, and motor function.
類似化合物との比較
Similar Compounds
Eticlopride hydrochloride: Another selective dopamine D2/D3 receptor antagonist with similar pharmacological properties.
Raclopride: A compound with a similar structure and function, used in research to study dopamine receptor antagonism.
Uniqueness
(S)-(-)-2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide is unique due to its specific binding affinity and selectivity for dopamine D2 and D3 receptors. This makes it a valuable tool for studying the role of these receptors in various biological processes and potential therapeutic applications.
特性
CAS番号 |
84332-40-1 |
|---|---|
分子式 |
C14H23N5O2 |
分子量 |
293.36 g/mol |
IUPAC名 |
2-amino-4-ethoxy-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H23N5O2/c1-3-19-7-5-6-10(19)8-16-12(20)11-9-17-14(15)18-13(11)21-4-2/h9-10H,3-8H2,1-2H3,(H,16,20)(H2,15,17,18)/t10-/m0/s1 |
InChIキー |
ABFYYXAMWONITJ-JTQLQIEISA-N |
異性体SMILES |
CCN1CCC[C@H]1CNC(=O)C2=CN=C(N=C2OCC)N |
正規SMILES |
CCN1CCCC1CNC(=O)C2=CN=C(N=C2OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















